1-羟基 valdecoxib
描述
1-Hydroxyvaldecoxib is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) valdecoxib . It is a metabolite of valdecoxib, which is a selective cyclooxygenase-2 (COX-2) inhibitor .
Synthesis Analysis
The synthesis of 1-Hydroxyvaldecoxib involves the hydrolysis of parecoxib, a parenterally administered inactive prodrug . The hydrolysis process is rapid and results in the formation of the active COX-2 inhibitor, valdecoxib .Molecular Structure Analysis
The molecular formula of 1-Hydroxyvaldecoxib is C16H14N2O4S . The molecular weight is 330.358 Da . The structure of 1-Hydroxyvaldecoxib is achiral .Chemical Reactions Analysis
1-Hydroxyvaldecoxib is a metabolite of parecoxib, which undergoes rapid hydrolysis in vivo . Both parecoxib and valdecoxib inhibit human cytochrome P450 2C9 (CYP2C9) activity in vitro .Physical And Chemical Properties Analysis
The molecular formula of 1-Hydroxyvaldecoxib is C16H14N2O4S . The molecular weight is 330.358 Da . The structure of 1-Hydroxyvaldecoxib is achiral .科学研究应用
1. 癌症治疗和细胞周期影响
- 癌症治疗:对羟基肉桂酸 (HCA) 及其烷基酯等相关化合物的研究表明,它们与 1-羟基 valdecoxib 具有某些结构相似性,在癌症治疗中具有潜力。已经发现这些化合物能够选择性地诱导癌细胞凋亡,这表明 1-羟基 valdecoxib 在癌症治疗中具有类似的潜力 (Menezes 等人,2017)。
- 细胞周期同步:羟基脲是一种与 1-羟基 valdecoxib 具有某些相似特性的化合物,由于其对各种生物体 DNA 复制的可逆抑制作用,在实验室中用于细胞周期同步 (Singh 和 Xu,2016)。
2. 在神经退行性疾病研究中的潜力
- 帕金森病模型:6-羟基多巴胺是一种与 1-羟基 valdecoxib 在结构上相关的毒素,用于帕金森病的实验模型,表明 1-羟基 valdecoxib 在神经退行性疾病研究中具有潜在的研究应用 (Hanrott 等人,2006)。
3. 对药物再定位和交叉反应的见解
- 药物再定位:对 HIV-1 整合酶抑制剂等相关化合物的研究表明,重新定位具有有利药理特性的已知化合物可以带来新的治疗应用,包括在癌症治疗中。这种方法可能适用于 1-羟基 valdecoxib (Zeng 等人,2012)。
- 交叉反应:COX-2 选择性塞来昔布(在结构上与 1-羟基 valdecoxib 相关)对碳酸酐酶的意外抑制突出了交叉反应和新的药理学机会的潜力 (Weber 等人,2004)。
4. 抗病毒研究
- 抗病毒潜力:对羟氯喹等类似化合物的研究表明,它们在抑制病毒复制方面有效,这表明 1-羟基 valdecoxib 在抗病毒疗法中具有潜在的研究方向,尤其是在 COVID-19 等疾病中 (Meo 等人,2020)。
安全和危害
属性
IUPAC Name |
4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSFKTUZOASIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431308 | |
Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyvaldecoxib | |
CAS RN |
181695-81-8 | |
Record name | 1-Hydroxyvaldecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXYVALDECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q8Y8772I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。